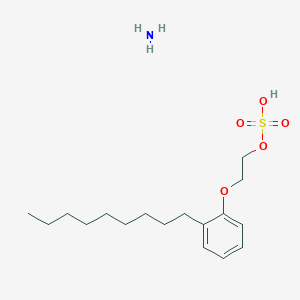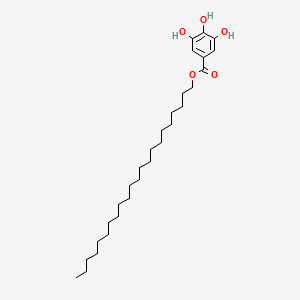![molecular formula C13H22O2 B14351056 Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- CAS No. 98506-58-2](/img/structure/B14351056.png)
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework and the presence of multiple functional groups, including hydroxyl and methylene groups. The bicyclo[3.3.1]nonane skeleton is a common motif in many natural products and synthetic compounds, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-diol: Similar in structure but lacks the methylene group.
Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.
2,6-Dimethylbicyclo[3.3.1]nonane: Similar framework with different substituents.
Uniqueness
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is unique due to its specific combination of functional groups and rigid bicyclic structure.
Eigenschaften
CAS-Nummer |
98506-58-2 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane-2,3-diol |
InChI |
InChI=1S/C13H22O2/c1-8-9-5-6-12(2,3)10(8)7-11(14)13(9,4)15/h9-11,14-15H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
NDZPXEMTGZWBCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C(=C)C1CC(C2(C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



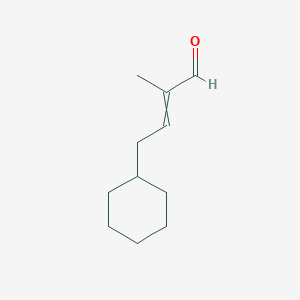
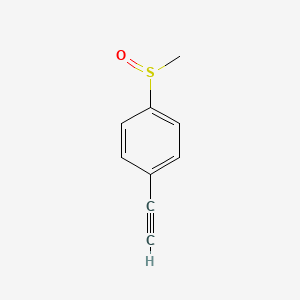
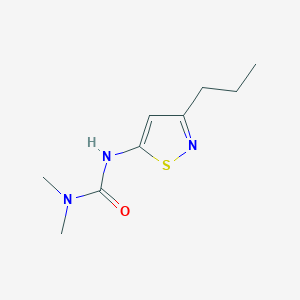
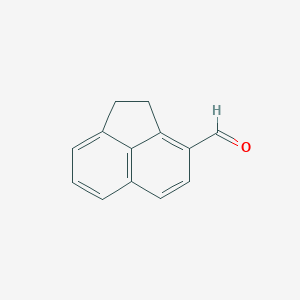
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
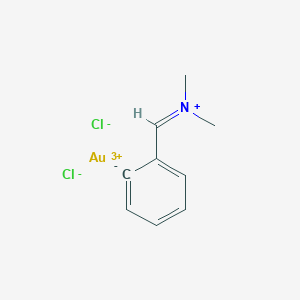
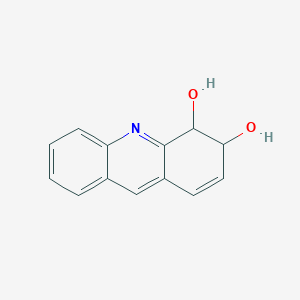

![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
